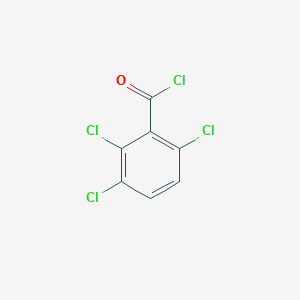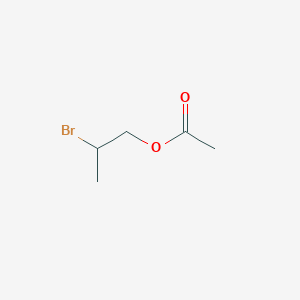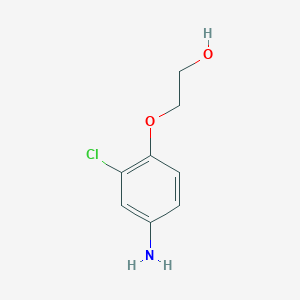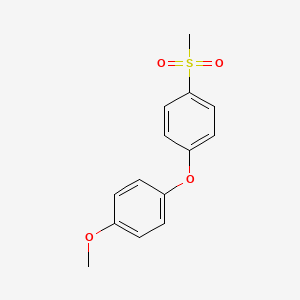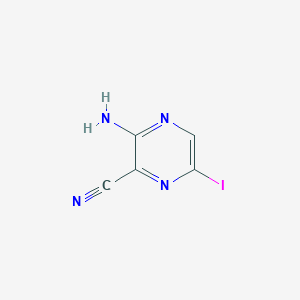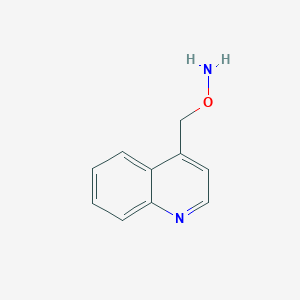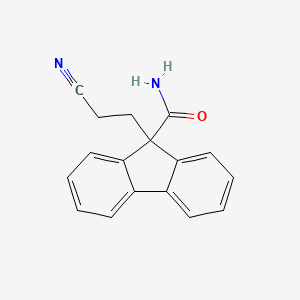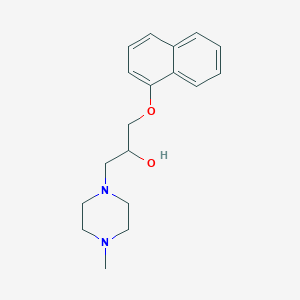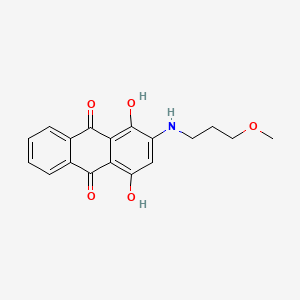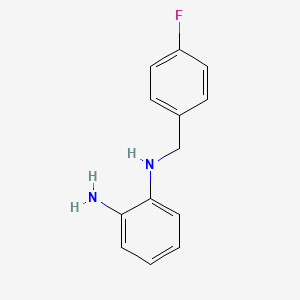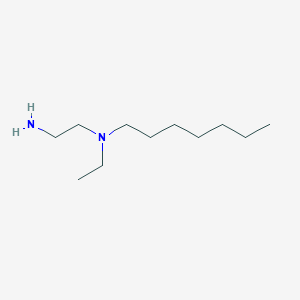
1,2-Ethanediamine, N1-ethyl-N1-heptyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediamine, N1-ethyl-N1-heptyl- is an organic compound with the molecular formula C11H26N2. It is a diamine, meaning it contains two amine groups (-NH~2~), which makes it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N1-ethyl-N1-heptyl- typically involves the reaction of ethylenediamine with heptyl bromide under basic conditions. The reaction proceeds as follows:
- Ethylenediamine is dissolved in an appropriate solvent such as ethanol.
- Heptyl bromide is added to the solution.
- The mixture is heated under reflux for several hours.
- The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1,2-Ethanediamine, N1-ethyl-N1-heptyl- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
- Continuous feeding of ethylenediamine and heptyl bromide into the reactor.
- Maintaining the reaction temperature and pressure to optimize the yield.
- Continuous removal of the product and purification through distillation.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Ethanediamine, N1-ethyl-N1-heptyl- can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydrogen atoms on the amine groups can be substituted with alkyl or acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Alkyl halides or acyl chlorides are commonly used reagents for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
1,2-Ethanediamine, N1-ethyl-N1-heptyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 1,2-Ethanediamine, N1-ethyl-N1-heptyl- exerts its effects depends on its interaction with molecular targets. The amine groups can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound can also act as a ligand, binding to metal ions and affecting their reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~1~-Methyl-N~1~-heptylethane-1,2-diamine
- N~1~-Ethyl-N~1~-pentylethane-1,2-diamine
- N~1~-Ethyl-N~1~-octylethane-1,2-diamine
Uniqueness
1,2-Ethanediamine, N1-ethyl-N1-heptyl- is unique due to its specific alkyl chain length, which can influence its solubility, reactivity, and interaction with other molecules. This makes it particularly useful in applications where precise control over these properties is required.
Propriétés
Numéro CAS |
101526-61-8 |
|---|---|
Formule moléculaire |
C11H26N2 |
Poids moléculaire |
186.34 g/mol |
Nom IUPAC |
N'-ethyl-N'-heptylethane-1,2-diamine |
InChI |
InChI=1S/C11H26N2/c1-3-5-6-7-8-10-13(4-2)11-9-12/h3-12H2,1-2H3 |
Clé InChI |
NMGFUQQSMNCKTM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCN(CC)CCN |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

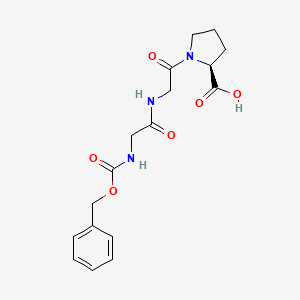
![Acetamide, N-(5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-(methylsulfonyl)-](/img/structure/B8765613.png)
![1-([1,1'-Biphenyl]-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B8765618.png)
![3-[1,2,3,6-tetrahydro-4-pyridinyl]-5-chloro-1H-indole](/img/structure/B8765625.png)
